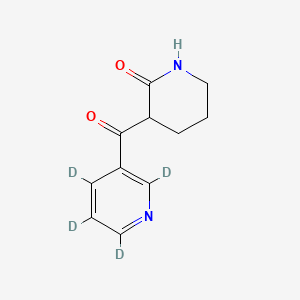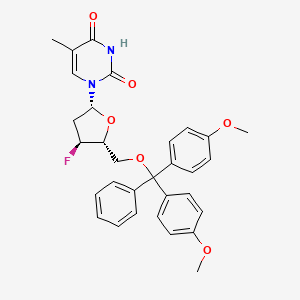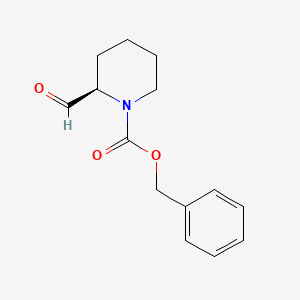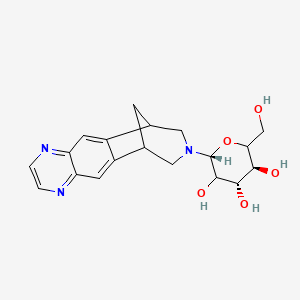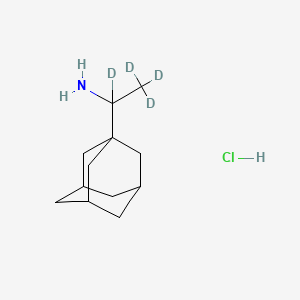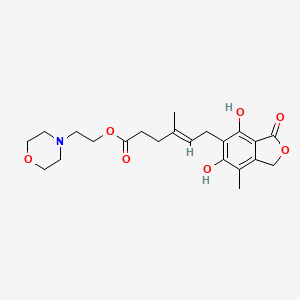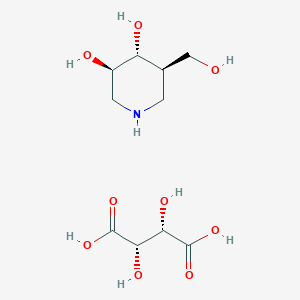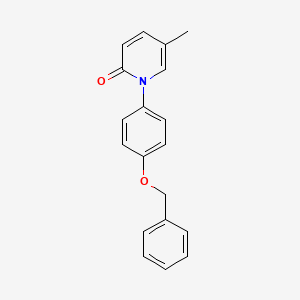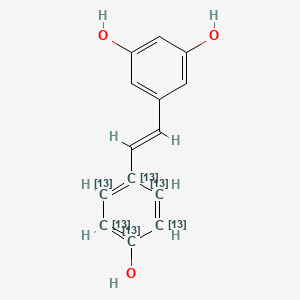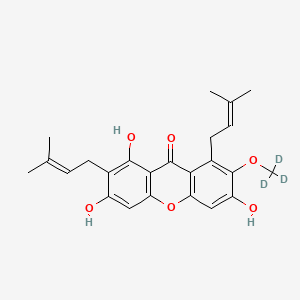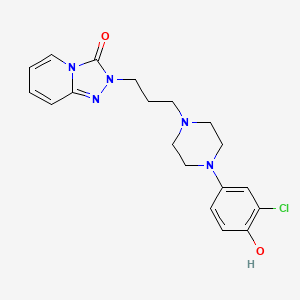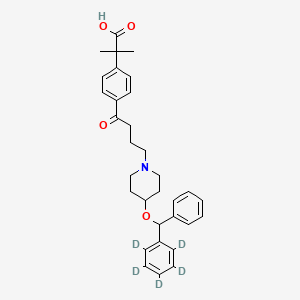
Carebastine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carebastine-d5 is the deuterium labeled Carebastine . Carebastine is the active metabolite of Ebastine . It is a histamine H1 receptor antagonist . Carebastine inhibits VEGF-induced HUVEC and HPAEC proliferation, migration, and angiogenesis in a dose-dependent manner . It also suppresses the expression of macrophage migration inhibitory factor .
Molecular Structure Analysis
The molecular formula of Carebastine-d5 is C32H32D5NO4 . The SMILES representation isO=C(C1=CC=C(C(C)(C)C(O)=O)C=C1)CCCN(CC2)CCC2OC(C3=CC=CC=C3)C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H] . Physical And Chemical Properties Analysis
The molecular weight of Carebastine-d5 is 504.7 . It is a solid at room temperature . It is slightly soluble in chloroform and ethyl acetate .科学的研究の応用
Anti-Angiogenic Activity : Carebastine exhibits anti-angiogenic properties, which are significant in allergic rhinitis and asthma where increased vascularity and overexpression of vascular endothelial growth factor (VEGF) occur. It inhibits VEGF-induced proliferation, migration, and angiogenesis in endothelial cells, suggesting its potential as an anti-angiogenic molecule in allergic diseases where angiogenesis is a factor (De Luisi et al., 2009).
Effects on Eicosanoids and Cytokines : Ebastine and carebastine impact the release of eicosanoids and cytokines, with ebastine blocking the release of prostaglandin D2 and leukotriene C4/D4 and carebastine inhibiting the release of PGD2. This demonstrates their additional effects beyond histamine receptor blockade, particularly in the context of allergic reactions (Campbell et al., 1996; 2012).
Pharmacokinetics in Children : A study on the pharmacokinetics and pharmacodynamics of ebastine in children shows that its active metabolite, carebastine, effectively reduces histamine-induced wheal-and-flare areas, indicating its suitability for once-daily administration in pediatric allergic conditions (Simons et al., 1993).
Blood-Brain Barrier Transport : Carebastine's transport mechanism at the blood-brain barrier was studied, revealing its classification as a substrate for P-glycoprotein-mediated efflux from the brain, highlighting the importance of understanding its distribution and effects within the central nervous system (Tamai et al., 2000).
Metabolism Characterization : The metabolism of ebastine, hydroxyebastine, and carebastine by human liver microsomes and cytochrome P450 enzymes was characterized, revealing the roles of CYP2J2 and CYP3A in the sequential metabolism of ebastine and its metabolites (Liu et al., 2006).
Use During Pregnancy and Lactation : A study focusing on ebastine during pregnancy and lactation provided insights into the concentrations of ebastine and carebastine in maternal serum, cord blood, breast milk, and the infant’s serum, underscoring the drug's safety and efficacy in these specific conditions (Saito et al., 2020).
Antihistamine and Concentration-Effect Relationship : Research on the antihistamine effect of ebastine and its relationship with carebastine plasma levels in healthy subjects has demonstrated a good correlation, highlighting ebastine's potential for once-a-day dosing as an antihistamine (Vincent et al., 1988).
Pharmacokinetics in Different Demographics : Studies on the pharmacokinetics of ebastine and carebastine in different demographics, such as age and gender, have shown no significant differences, suggesting the drug's broad applicability in allergic conditions (Rohatagi et al., 2001).
Safety And Hazards
Carebastine-d5 is intended for research use only and not for human or veterinary use . It does not pose any special hazards according to the Globally Harmonized System (GHS) . In case of accidental ingestion or contact, it is recommended to supply fresh air, rinse the affected area with water, and consult a doctor if symptoms persist .
特性
IUPAC Name |
2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHOVGYJHWQGCC-KILXEUBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carebastine-d5 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


